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molecular formula C12H21NO5 B8355007 (R)-3-(tert-Butoxycarbonyl)-2,2,4-trimethyloxazolidine-4-carboxylic acid

(R)-3-(tert-Butoxycarbonyl)-2,2,4-trimethyloxazolidine-4-carboxylic acid

Cat. No. B8355007
M. Wt: 259.30 g/mol
InChI Key: OKNXSCGZVJNPQA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560477B2

Procedure details

To a stirring solution of 4 (9.392 g, 34 mmol) in THF (65 mL) and H2O (35 mL) under an inert atmosphere was added solid LiOH.H2O (1.426 g, 34 mmol) in one portion. The reaction mixture was heated to 90° C. and stirred 8 h at which point the reaction mixture was cooled to rt. The crude reaction mixture washed with Et2O (3×50 mL) and the Et2O extracts were discarded. The aqueous solution was then acidified with 2M KHSO4 until a white precipitate began to form on addition, pH=5. The acid was added dropwise until the precipitate persisted and the aqueous solution was extracted with Et2O (50 mL). After extraction, two addition drops of acid were added to the aqueous layer and it was again extracted with Et2O (25 mL). The Et2O extracts were combined and quickly back extracted with 1M NaOH (15 mL). The organic phase was then dried over sodium sulfate and concentrated in vacuo to give 5 (7.458 g, 85%) as a white solid which was used without further purification. Compound was observed as an uneven mixture of rotomers.
Name
4
Quantity
9.392 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.426 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH3:19])[CH2:9][O:8][C:7]([CH3:11])([CH3:10])[N:6]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:4].O[Li].O>C1COCC1.O>[C:15]([O:14][C:12]([N:6]1[C:5]([CH3:19])([C:3]([OH:4])=[O:2])[CH2:9][O:8][C:7]1([CH3:11])[CH3:10])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
4
Quantity
9.392 g
Type
reactant
Smiles
COC(=O)C1(N(C(OC1)(C)C)C(=O)OC(C)(C)C)C
Name
LiOH.H2O
Quantity
1.426 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred 8 h at which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
washed with Et2O (3×50 mL)
CUSTOM
Type
CUSTOM
Details
to form on addition, pH=5
ADDITION
Type
ADDITION
Details
The acid was added dropwise until the precipitate
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with Et2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
After extraction, two addition drops of acid
ADDITION
Type
ADDITION
Details
were added to the aqueous layer and it
EXTRACTION
Type
EXTRACTION
Details
was again extracted with Et2O (25 mL)
EXTRACTION
Type
EXTRACTION
Details
quickly back extracted with 1M NaOH (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(OCC1(C(=O)O)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.458 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07560477B2

Procedure details

To a stirring solution of 4 (9.392 g, 34 mmol) in THF (65 mL) and H2O (35 mL) under an inert atmosphere was added solid LiOH.H2O (1.426 g, 34 mmol) in one portion. The reaction mixture was heated to 90° C. and stirred 8 h at which point the reaction mixture was cooled to rt. The crude reaction mixture washed with Et2O (3×50 mL) and the Et2O extracts were discarded. The aqueous solution was then acidified with 2M KHSO4 until a white precipitate began to form on addition, pH=5. The acid was added dropwise until the precipitate persisted and the aqueous solution was extracted with Et2O (50 mL). After extraction, two addition drops of acid were added to the aqueous layer and it was again extracted with Et2O (25 mL). The Et2O extracts were combined and quickly back extracted with 1M NaOH (15 mL). The organic phase was then dried over sodium sulfate and concentrated in vacuo to give 5 (7.458 g, 85%) as a white solid which was used without further purification. Compound was observed as an uneven mixture of rotomers.
Name
4
Quantity
9.392 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.426 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH3:19])[CH2:9][O:8][C:7]([CH3:11])([CH3:10])[N:6]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:4].O[Li].O>C1COCC1.O>[C:15]([O:14][C:12]([N:6]1[C:5]([CH3:19])([C:3]([OH:4])=[O:2])[CH2:9][O:8][C:7]1([CH3:11])[CH3:10])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
4
Quantity
9.392 g
Type
reactant
Smiles
COC(=O)C1(N(C(OC1)(C)C)C(=O)OC(C)(C)C)C
Name
LiOH.H2O
Quantity
1.426 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred 8 h at which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
washed with Et2O (3×50 mL)
CUSTOM
Type
CUSTOM
Details
to form on addition, pH=5
ADDITION
Type
ADDITION
Details
The acid was added dropwise until the precipitate
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with Et2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
After extraction, two addition drops of acid
ADDITION
Type
ADDITION
Details
were added to the aqueous layer and it
EXTRACTION
Type
EXTRACTION
Details
was again extracted with Et2O (25 mL)
EXTRACTION
Type
EXTRACTION
Details
quickly back extracted with 1M NaOH (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(OCC1(C(=O)O)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.458 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07560477B2

Procedure details

To a stirring solution of 4 (9.392 g, 34 mmol) in THF (65 mL) and H2O (35 mL) under an inert atmosphere was added solid LiOH.H2O (1.426 g, 34 mmol) in one portion. The reaction mixture was heated to 90° C. and stirred 8 h at which point the reaction mixture was cooled to rt. The crude reaction mixture washed with Et2O (3×50 mL) and the Et2O extracts were discarded. The aqueous solution was then acidified with 2M KHSO4 until a white precipitate began to form on addition, pH=5. The acid was added dropwise until the precipitate persisted and the aqueous solution was extracted with Et2O (50 mL). After extraction, two addition drops of acid were added to the aqueous layer and it was again extracted with Et2O (25 mL). The Et2O extracts were combined and quickly back extracted with 1M NaOH (15 mL). The organic phase was then dried over sodium sulfate and concentrated in vacuo to give 5 (7.458 g, 85%) as a white solid which was used without further purification. Compound was observed as an uneven mixture of rotomers.
Name
4
Quantity
9.392 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.426 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH3:19])[CH2:9][O:8][C:7]([CH3:11])([CH3:10])[N:6]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:4].O[Li].O>C1COCC1.O>[C:15]([O:14][C:12]([N:6]1[C:5]([CH3:19])([C:3]([OH:4])=[O:2])[CH2:9][O:8][C:7]1([CH3:11])[CH3:10])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
4
Quantity
9.392 g
Type
reactant
Smiles
COC(=O)C1(N(C(OC1)(C)C)C(=O)OC(C)(C)C)C
Name
LiOH.H2O
Quantity
1.426 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred 8 h at which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
washed with Et2O (3×50 mL)
CUSTOM
Type
CUSTOM
Details
to form on addition, pH=5
ADDITION
Type
ADDITION
Details
The acid was added dropwise until the precipitate
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with Et2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
After extraction, two addition drops of acid
ADDITION
Type
ADDITION
Details
were added to the aqueous layer and it
EXTRACTION
Type
EXTRACTION
Details
was again extracted with Et2O (25 mL)
EXTRACTION
Type
EXTRACTION
Details
quickly back extracted with 1M NaOH (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(OCC1(C(=O)O)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.458 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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